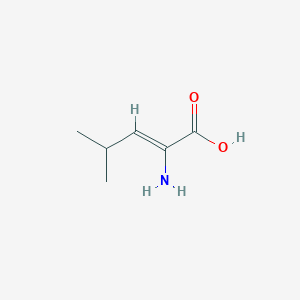
Acide 2'-O-méthylperlatolique
Vue d'ensemble
Description
2’-O-Methylperlatolic acid is a polyphenolic compound known for its role as a monoamine oxidase B inhibitor. It is extracted from the lichen Pertusaria parasommerfeltii and has been studied for its potential therapeutic effects, particularly in the regulation of blood glucose levels through the insulin receptor signaling pathway .
Applications De Recherche Scientifique
2’-O-Methylperlatolic acid has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Mécanisme D'action
Target of Action
The primary target of 2’-O-Methylperlatolic acid (2-O-M) is the Insulin Receptor (InsR) . The InsR plays a crucial role in regulating glucose homeostasis in the body . Additionally, 2-O-M is also known to inhibit Monoamine Oxidase B (MAO-B) .
Mode of Action
2-O-M directly binds to the extracellular domain of the InsR . This binding enhances the function of insulin-induced glucose-lowering effect through activation of the insulin signaling pathway .
Biochemical Pathways
The binding of 2-O-M to the InsR activates the insulin signaling pathway . This activation results in significant stimulation of the glucose uptake capacity of C2C12 myotubes . The insulin signaling pathway involves key proteins such as IR-β, p-IR, AKT, and p-AKT .
Result of Action
The activation of the insulin signaling pathway by 2-O-M has several effects. It significantly prolongs the blood glucose-lowering effect of insulin . It also enhances the phosphorylation of AKT in muscle tissue, which in turn enhances glucose uptake in C2C12 myotubes . Furthermore, 2-O-M significantly increases glucagon secretion and enhances liver gluconeogenesis to prevent hypoglycemia .
Action Environment
The action of 2-O-M is influenced by the physiological environment. For instance, in an animal model of diabetes, 2-O-M was able to exert a glucose-lowering effect . .
Analyse Biochimique
Biochemical Properties
2’-O-Methylperlatolic acid directly binds with the InsR . It functions as an activator of the insulin signaling pathway, regulating glucose hemostasis through the InsR .
Cellular Effects
2’-O-Methylperlatolic acid exerts a glucose-lowering effect in an animal model of diabetes . It significantly enhances the phosphorylation of AKT in muscle tissue, which enhances glucose uptake in C2C12 myotubes .
Molecular Mechanism
2’-O-Methylperlatolic acid binds to the extracellular domain of the InsR . It activates the insulin signaling pathway in vitro and stimulates the glucose uptake capacity of C2C12 myotubes .
Temporal Effects in Laboratory Settings
In mice with streptozotocin-induced diabetes, 2’-O-Methylperlatolic acid significantly prolonged the blood glucose-lowering effect of insulin . It also significantly reduced the secretion of exogenous insulin and reduced the blood glucose concentration in vivo .
Dosage Effects in Animal Models
In animal models, 2’-O-Methylperlatolic acid has shown to enhance the function of insulin-induced glucose-lowering effect through activation of insulin signaling pathway .
Metabolic Pathways
2’-O-Methylperlatolic acid is involved in the insulin signaling pathway . It enhances liver gluconeogenesis to prevent hypoglycemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylperlatolic acid involves the extraction from lichen species such as Pertusaria tuberculifera. The process typically includes multiple extraction steps using solvents like benzene, followed by hydrolysis with concentrated sulfuric acid. Thin-layer chromatography is then used to isolate and identify the compound .
Industrial Production Methods: Industrial production methods for 2’-O-Methylperlatolic acid are not well-documented, likely due to its specific extraction from natural sources. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methylperlatolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Concentrated sulfuric acid is typically used for hydrolysis reactions.
Major Products: The major products formed from the hydrolysis of 2’-O-Methylperlatolic acid include the A-ring unit of planaic acid and other related compounds .
Comparaison Avec Des Composés Similaires
- Perlatolic acid
- Stenosporic acid
- Confluentic acid
Comparison: 2’-O-Methylperlatolic acid is unique due to its specific extraction from Pertusaria parasommerfeltii and its potent monoamine oxidase B inhibitory activity. While similar compounds like perlatolic acid, stenosporic acid, and confluentic acid also occur in the genus Pertusaria, 2’-O-Methylperlatolic acid stands out for its significant role in enhancing insulin-regulated blood glucose-lowering effects .
Propriétés
IUPAC Name |
4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTCIRYEMDTNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192259 | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38968-07-9 | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)






